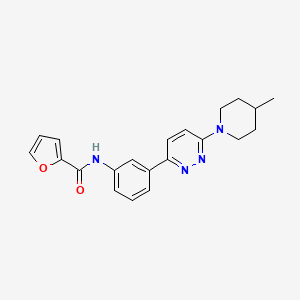![molecular formula C15H19F3N2O4 B2930753 2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 1037728-87-2](/img/structure/B2930753.png)
2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a methoxy group (-OCH3), an amino group (-NH2), a carbonyl group (C=O), and a trifluoromethyl group (-CF3). These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement of these groups in the molecule. The presence of both electron-donating (methoxy, amino) and electron-withdrawing (carbonyl, trifluoromethyl) groups could lead to interesting electronic properties .Chemical Reactions Analysis
Again, while specific reactions would depend on the exact structure, compounds with these functional groups can undergo a variety of reactions. For example, the amino group could participate in condensation reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds, which could be beneficial in drug design .科学的研究の応用
Polymorphic Crystallization
The compound's polymorphs, Form A and B, have been studied for their crystallization behavior from aqueous 2-butanone solutions. This research is significant in understanding the conditions required for producing desired polymorphic mixtures, which is crucial in the development of pharmaceuticals and materials science (Nakata, Kiyosawa, Kagara, & Matsuoka, 2009).
Incorporation into Layered Double Hydroxides
The compound, as part of a group of aniline sulfonic acid derivatives, has been successfully incorporated between the sheets of a layered double hydroxide. This incorporation, evaluated through ESR spectroscopy and electrochemical studies, is significant for applications in materials chemistry (Moujahid, Dubois, Besse, & Leroux, 2005).
Metabolic Aromatic Hydroxylation
This compound has been studied in the context of the metabolic aromatic hydroxylation of oxprenolol in rats. Understanding its metabolism and transformation in biological systems is vital for its application in drug development and pharmacokinetics (Nelson & Burke, 1979).
Molecular Diversity in Reactions
Investigations into the molecular diversity arising from the three-component reactions involving this compound have shown significant yields and diastereoselectivity. This research offers insights into synthesizing various molecular structures, which is important in medicinal chemistry and materials science (Sun, Zhu, Gong, & Yan, 2013).
Synthesis of Derivatives
Studies on the asymmetric synthesis and absolute configuration of this compound's derivatives have implications for stereoselective synthesis in pharmaceuticals and organic chemistry (Shetty & Nelson, 1988).
Photoinduced Intramolecular Charge Transfer
Research on the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted compounds related to this chemical has implications for the development of novel photonic and electronic materials (Yang, Liau, Wang, & Hwang, 2004).
作用機序
Target of Action
Compounds with trifluoromethyl groups are often used in drug design due to their unique properties .
Mode of Action
It’s known that trifluoromethyl groups can enhance the lipophilicity and metabolic stability of a compound, which can influence its interaction with biological targets .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds containing trifluoromethyl groups have been found in a variety of fda-approved drugs, suggesting they can have significant therapeutic effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O4/c1-24-7-3-6-19-12(14(22)23)9-13(21)20-11-5-2-4-10(8-11)15(16,17)18/h2,4-5,8,12,19H,3,6-7,9H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZJCVMXXSXHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

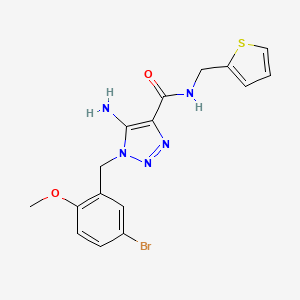
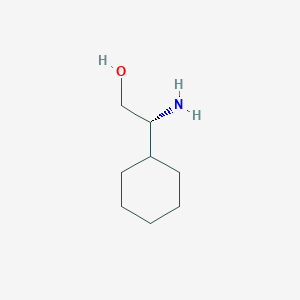
![[1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B2930675.png)
![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)
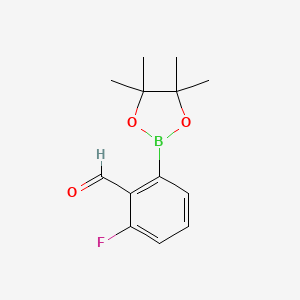
![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate](/img/structure/B2930679.png)
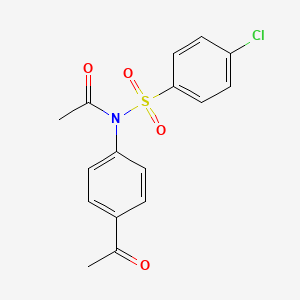
![N-(3-chloro-4-fluorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2930685.png)
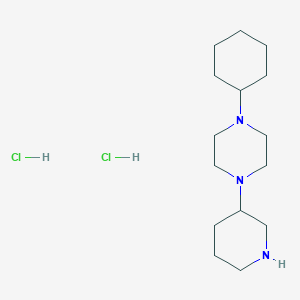
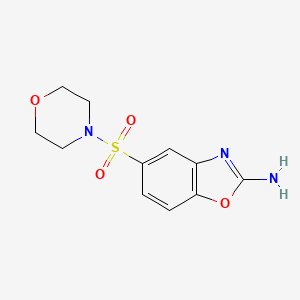
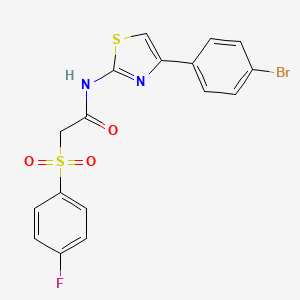
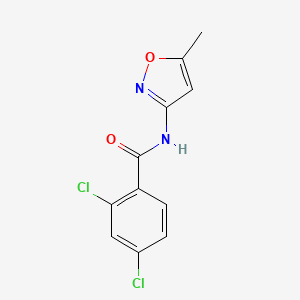
![(2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2930691.png)
